
Acetic acid;3-chloro-2-prop-2-enylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-chloro-2-prop-2-enylphenol is a chemical compound that combines the properties of acetic acid and phenol derivatives. This compound is known for its unique chemical structure, which includes a chloro group and a prop-2-enyl group attached to the phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2-prop-2-enylphenol typically involves the reaction of 3-chloro-2-prop-2-enylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-chloro-2-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Acetic acid;3-chloro-2-prop-2-enylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-chloro-2-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Phenol: Known for its antiseptic properties and use in chemical synthesis.
Chlorophenols: A group of compounds with similar structures and varying degrees of antimicrobial activity.
Uniqueness
Acetic acid;3-chloro-2-prop-2-enylphenol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59324-50-4 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
acetic acid;3-chloro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9ClO.C2H4O2/c1-2-4-7-8(10)5-3-6-9(7)11;1-2(3)4/h2-3,5-6,11H,1,4H2;1H3,(H,3,4) |
Clé InChI |
AQCQIVWSDBUKKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCC1=C(C=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


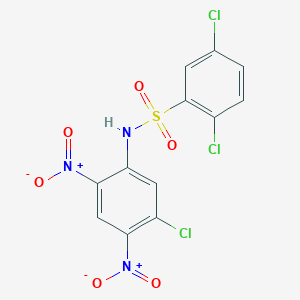


![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
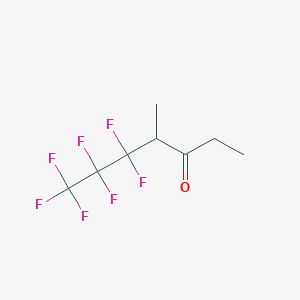
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
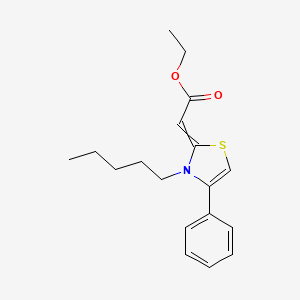

![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
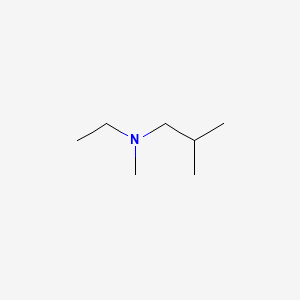
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
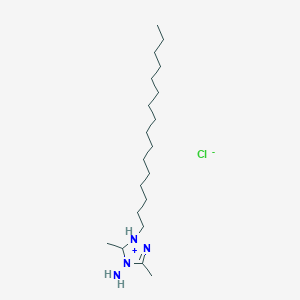
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
